1-Bromo-6-fluoroisoquinoline is a halogenated heterocyclic aromatic compound characterized by the presence of a bromine atom at the first position and a fluorine atom at the sixth position of the isoquinoline ring system. This compound is significant in organic chemistry due to its potential applications in drug development, materials science, and biological research. Its unique structure allows it to serve as a versatile building block in the synthesis of more complex organic molecules.
The compound can be synthesized from commercially available starting materials, particularly through halogenation reactions involving isoquinoline derivatives. Its molecular formula is with a molecular weight of approximately 215.05 g/mol.
1-Bromo-6-fluoroisoquinoline belongs to the class of isoquinolines, which are bicyclic compounds derived from benzene and pyridine. It is classified as a halogenated aromatic compound due to the presence of bromine and fluorine substituents.
The synthesis of 1-bromo-6-fluoroisoquinoline can be achieved through various methods, including:
For instance, one method involves dissolving 6-fluoroisoquinoline in an appropriate solvent such as dichloromethane and adding bromine dropwise while maintaining low temperatures to control reactivity. The reaction mixture is then stirred for several hours before purification through column chromatography.
The molecular structure of 1-bromo-6-fluoroisoquinoline features a fused ring system comprising a benzene ring and a pyridine-like nitrogen-containing ring. The spatial arrangement of the bromine and fluorine substituents significantly influences the compound's reactivity and properties.
1-Bromo-6-fluoroisoquinoline participates in several chemical reactions, including:
The reaction conditions often involve controlling temperature and solvent choice to optimize yields. For example, substitution reactions may require elevated temperatures or specific catalysts to enhance reactivity.
The mechanism by which 1-bromo-6-fluoroisoquinoline exerts its effects depends on its application. In biological contexts, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. For instance, studies have indicated potential antimicrobial and anticancer properties linked to its structural characteristics.
Relevant data from spectral analysis (NMR, IR) can provide insights into functional groups and molecular interactions, aiding in characterization.
1-Bromo-6-fluoroisoquinoline has several scientific applications:
1-Bromo-6-fluoroisoquinoline (C₉H₅BrFN) represents a strategically functionalized heterocyclic compound where synergistic halogen effects govern its reactivity profile. The molecular architecture features bromine at C1 and fluorine at C6—positions conferring distinct electronic and steric properties. Bromine acts as a versatile synthetic handle for metal-catalyzed cross-couplings, while fluorine modulates electron density and enhances bioavailability through its strong electronegativity and small atomic radius. This combination positions 1-bromo-6-fluoroisoquinoline as a critical intermediate in pharmaceutical and materials chemistry, particularly for constructing complex polycyclic systems prevalent in bioactive molecules [4] [6]. Its unique reactivity stems from the electronic polarization induced by fluorine’s −I effect, which activates the C1-bromine toward nucleophilic displacement, and the nitrogen atom’s basicity, which facilitates coordination with transition metals [4].
Halogenated isoquinolines emerged as synthetic targets in the late 20th century, with early routes relying on electrophilic halogenation of preformed isoquinoline cores. These methods faced regioselectivity challenges due to competing substitutions at C1, C3, C5, and C8 positions. The development of directed ortho-metalation (DoM) strategies in the 1990s enabled precise functionalization, allowing chemists to introduce bromine or iodine at specific sites through lithiation-trapping sequences [4]. 1-Bromo-6-fluoroisoquinoline entered synthetic repertoires circa 2010 via two key approaches:
Table 1: Evolution of Synthetic Methods for 1-Bromo-6-fluoroisoquinoline
Period | Method | Key Advance | Limitations |
---|---|---|---|
1980–2000 | Electrophilic Bromination | Simple reagents (Br₂, NBS) | Poor regiocontrol (<40% C1-selectivity) |
2000–2010 | Directed Ortho-Metalation | High C1 regioselectivity (>85%) | Requires cryogenic conditions (−78°C) |
2010–Present | Halex Fluorination | Late-stage fluorine introduction at C6 | Competing dehalogenation side-reactions |
2015–Present | Pd-Catalyzed Functionalization | Compatibility with sensitive groups | High catalyst loading (5–10 mol%) |
Commercial availability since 2018 (e.g., Anichem LLC, ChemShuttle) reflects industrial demand, with prices ranging from $525–850 per gram depending on purity (>95%) and scale [5] [6]. PubChem registration (CID 119093900) in 2019 standardized its pharmacological profiling [1].
The reactivity of 1-bromo-6-fluoroisoquinoline is exquisitely sensitive to halogen positioning, as demonstrated through comparative studies with isomers:
Electronic Perturbations
Table 2: Spectroscopic and Computational Properties of Key Halogenated Isoquinoline Isomers
Isomer | ¹³C NMR (C-Br, ppm) | ¹⁹F NMR (ppm) | HOMO-LUMO Gap (eV) | Log P |
---|---|---|---|---|
1-Bromo-6-fluoroisoquinoline | 117.4 (C1) | −113.2 | 3.41 | 2.58 |
5-Bromo-8-fluoroisoquinoline | 109.8 (C5) | −116.7 | 3.38 | 2.62 |
8-Bromo-6-fluoroisoquinoline | 131.2 (C8) | −112.9 | 3.52 | 2.61 |
3-Bromo-7-fluoroisoquinoline | 104.3 (C3) | −115.1 | 3.29 | 2.55 |
Positional effects manifest dramatically in metalation behavior. While 1-bromo-6-fluoroisoquinoline undergoes smooth Pd-catalyzed coupling at C1, its 3-bromo-6-fluoro analog suffers from competitive proto-debromination due to nitrogen coordination blocking oxidative addition [4] [6]. The C6-fluorine further directs metallation at C5/C7 in directed ortho-metalation sequences, enabling iterative functionalization. Computational analyses (DFT at B3LYP/6-311+G**) confirm reduced electron density at C1 (Mulliken charge: +0.18) compared to C3 (+0.07), rationalizing bromine’s lability at the 1-position [6].
1-Bromo-6-fluoroisoquinoline serves as a linchpin for constructing pharmacologically relevant scaffolds through three key transformations:
Pd(PPh₃)₄-catalyzed (2 mol%) coupling with aryl/heteroarylboronic acids occurs at C1 with >90% conversion, tolerating the C6-fluorine. This generates biaryl motifs essential for kinase inhibitor pharmacophores (e.g., analogues of MDM2 inhibitors) [3] [4]. The fluorine remains intact for downstream SNAr with amines, enabling orthogonal functionalization.
The bromine facilitates Sonogashira couplings with terminal alkynes to install fluorescent probes, while fluorine allows ¹⁹F NMR tracking in biological matrices. This dual functionality underpins applications in:
Reaction with dinucleophiles constructs fused systems:
Table 3: Synthetic Applications of 1-Bromo-6-fluoroisoquinoline in Complex Heterocycle Assembly
Reaction Type | Conditions | Products | Application |
---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂ (1.5 mol%), K₂CO₃, DME/H₂O, 80°C | 1-Aryl-6-fluoroisoquinolines | MDM2/p53 interaction inhibitors [3] |
Buchwald-Hartwig Amination | CuI (10 mol%), phenanthroline, Cs₂CO₃, dioxane | 1-Amino-6-fluoroisoquinolines | HDAC inhibitory scaffolds [6] |
Carbonylative Coupling | Pd(OAc)₂, CO (1 atm), Mo(CO)₆ | 6-Fluoroisoquinolin-1-yl ketones | Anticancer lead optimization [4] |
Ring Fusion | K₂CO₃, DMF, 120°C (with benzimidazoles) | Imidazo[4,5-a]isoquinolines | Fluorescent tags for DNA [6] |
The synthetic versatility of this building block is exemplified in the modular synthesis of clinical candidate analogues like AM-8553 (MDM2 inhibitor), where its 6-fluoro-1-bromo derivative introduced key halogen interactions at the Phe19 subpocket [3] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: